molecular formula C18H18ClN5O2S B2690826 N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224011-34-0

N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

カタログ番号: B2690826
CAS番号: 1224011-34-0
分子量: 403.89
InChIキー: PIXRCWDTAQBAGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule based on a fused thiazolopyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry research. This compound is of high interest primarily in the fields of oncology and infectious disease. Its molecular architecture, which incorporates a 4-chlorophenyl group and a piperidine substituent, is structurally analogous to other heterocyclic compounds known to exhibit potent biological activity . The presence of the acetamide linker and the chlorophenyl moiety has been associated with enhanced bioactive properties in related molecular systems, particularly in quinazolinone-based compounds which have demonstrated notable antimicrobial and anticancer effects in preclinical studies . Researchers investigating kinase inhibition may find this compound particularly valuable, as the pyrrolopyrimidine and quinazolinone structural classes are well-established in the discovery of potent kinase inhibitors, such as Akt inhibitors for cancer therapy . Similarly, the thiazole component is a privileged structure in drug discovery, frequently found in molecules with diverse biological activities . The primary value of this reagent lies in its application as a key intermediate or target molecule for screening against various cancer cell lines (e.g., HCT116, RAW264.7) and microbial pathogens, enabling the exploration of structure-activity relationships (SAR) and mechanisms of action . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, nor for human consumption.

特性

IUPAC Name

N-(4-chlorophenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c19-12-4-6-13(7-5-12)21-14(25)10-24-11-20-16-15(17(24)26)27-18(22-16)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXRCWDTAQBAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a thiazolo-pyrimidine framework with a piperidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and cytotoxic effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is C18H18ClN5O2S. It has a molecular weight of 403.89 g/mol and typically exhibits a purity of around 95% in research applications .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazolo derivatives, including the compound . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogens. The results indicated that the compound displayed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains. Additionally, it demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

The compound also exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly .

Antiviral Activity

In another investigation focusing on antiviral properties, derivatives similar to N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide were synthesized and screened for their efficacy against Tobacco Mosaic Virus (TMV). Some derivatives showed approximately 50% inhibition rates at a concentration of 0.5 mg/mL, indicating potential for further development as antiviral agents .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Cytotoxicity Studies

Cytotoxicity studies are critical for assessing the safety profile of new compounds. The hemolytic activity of N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide was evaluated using human erythrocytes. Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting that the compound is relatively non-toxic at therapeutic concentrations .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and viral replication. Specifically, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This dual-targeting mechanism may explain its broad-spectrum antimicrobial and antiviral activities.

科学的研究の応用

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study evaluating the in vitro antimicrobial effects demonstrated that derivatives of thiazolopyrimidine compounds possess significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Antiviral Activity

The antiviral potential of N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has also been explored. It has shown efficacy against several viral strains in vitro. Specific studies have reported that compounds with similar structural motifs can inhibit viral replication by targeting viral enzymes or host cell receptors .

Anticancer Activity

In terms of anticancer applications, this compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. For example, it has shown moderate potency against colon cancer (HCT116) and pancreatic cancer (MIA PaCa-2) cell lines with IC50 values of approximately 39.6 μM and 49.3 μM respectively .

Cell Line IC50 (μM)
HCT11639.6 ± 14
MIA PaCa-249.3 ± 36

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives for their biological activities:

  • Synthesis and Characterization : A systematic review highlighted robust methodologies for synthesizing thiazole-linked hybrids that include the compound's structure .
  • Multicomponent Reactions : Recent applications of multicomponent synthesis have led to the development of various bioactive molecules incorporating similar structural features .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects are believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, thiazolo[4,5-d]pyrimidine scaffolds are constructed via cyclocondensation of 6-amino-1,3-dimethyluracil with aldehydes, followed by reaction with 2-mercaptoacetic acid to form thiazolidinone intermediates (Scheme 6 in ). Subsequent functionalization with piperidine and 4-chlorophenylacetamide groups requires precise stoichiometric control and catalysts like DCC/DMAP for amide coupling. Reaction temperatures (e.g., 80–100°C in DMF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for confirming the thiazolo-pyrimidine core and substituent positions. For example, the piperidin-1-yl group exhibits distinct methylene proton signals at δ 2.5–3.0 ppm in CDCl₃. High-Resolution Mass Spectrometry (HRMS) using ESI+ mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z 456.12). Purity assessment (>95%) is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Initial antimicrobial activity can be tested using broth microdilution assays (CLSI guidelines) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Antioxidant potential is assessed via DPPH radical scavenging (IC₅₀ values reported at 50–100 µM). Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 24–72 h exposure times provides preliminary efficacy data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity against resistant pathogens?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with variations in the piperidine ring (e.g., morpholine substitution), thiazolo-pyrimidine oxidation state (e.g., thione vs. oxo groups), and arylacetamide substituents (e.g., fluorophenyl vs. methoxyphenyl). Biological testing against multidrug-resistant Pseudomonas aeruginosa (MIC ≤ 8 µg/mL) and molecular docking (PDB: 3VOB) to identify binding interactions with bacterial DNA gyrase can guide optimization .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer : Use in silico tools like SwissADME to calculate Lipinski’s Rule of Five parameters (e.g., logP ≈ 3.2, TPSA ≈ 90 Ų). Molecular dynamics simulations (AMBER force field) assess membrane permeability (e.g., PAMPA assay correlation). CYP450 metabolism is predicted via docking to CYP3A4 (Autodock Vina), identifying vulnerable sites for deuteration or fluorination to enhance metabolic stability .

Q. How can advanced spectroscopic methods resolve contradictions in reported synthetic yields or impurity profiles?

  • Methodological Answer : Contradictions arise from side reactions (e.g., piperidine alkylation vs. acylation). High-field NMR (600 MHz) with NOESY detects steric hindrance in intermediates. LC-MS/MS quantifies trace impurities (e.g., <0.1% unreacted acetamide), while X-ray crystallography (if crystalline) provides unambiguous confirmation of regiochemistry in the thiazolo-pyrimidine core .

Key Research Challenges

  • Stereochemical Control : Racemization during amide coupling requires chiral HPLC (Chiralpak IA column) for enantiopure synthesis.
  • Scalability : Continuous-flow chemistry ( ) may improve reproducibility in thiazole cyclization steps.
  • Toxicity Profiling : Zebrafish embryo models (OECD TG 236) assess developmental toxicity linked to piperidine substituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。